![molecular formula C21H27FN4 B2581992 N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine CAS No. 2050078-95-8](/img/structure/B2581992.png)
N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine is a useful research compound. Its molecular formula is C21H27FN4 and its molecular weight is 354.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a spirocyclic moiety, which is often associated with diverse pharmacological effects. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20FN3 with a molecular weight of approximately 299.36 g/mol. The presence of a fluorophenyl group and an imidazolyl methyl group enhances its pharmacological profile, making it an interesting candidate for drug development.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C17H20FN3 |
Molecular Weight | 299.36 g/mol |
Spirocyclic Core | 6-Azaspiro[2.5]octane |
Functional Groups | Fluorophenyl, Imidazolyl |
Preliminary studies suggest that this compound interacts with various biological targets, potentially influencing multiple pathways involved in cell signaling and metabolic processes. The structural components of the compound are hypothesized to facilitate interactions with receptors or enzymes critical to therapeutic effects.
Pharmacological Studies
Research has indicated that compounds similar to N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amines exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of spirocyclic compounds can inhibit tumor growth in various cancer cell lines.
- Antimicrobial Properties : The imidazole moiety is known for its antimicrobial effects, suggesting potential applications in treating infections.
- Neuroprotective Effects : Compounds with similar structures have been studied for their ability to protect neuronal cells from damage.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, researchers found that spirocyclic derivatives demonstrated cytotoxic effects against human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of imidazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effective bactericidal properties.
Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Spirocyclic derivatives | Induction of apoptosis in MCF7 cells |
Antimicrobial | Imidazole derivatives | Inhibition of Staphylococcus aureus |
Neuroprotective | Similar spirocyclic compounds | Protection against oxidative stress |
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A (Similar structure) | Contains imidazole | Anticancer and antimicrobial effects |
Compound B (Related spirocyclic derivative) | Spirocyclic core | Neuroprotective properties |
Propiedades
IUPAC Name |
N-[(Z)-3-(4-fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4/c1-25-14-12-24-20(25)16-26(19-15-21(19)8-10-23-11-9-21)13-2-3-17-4-6-18(22)7-5-17/h2-7,12,14,19,23H,8-11,13,15-16H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGRWNOWDPBUOA-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(CC=CC2=CC=C(C=C2)F)C3CC34CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN(C/C=C\C2=CC=C(C=C2)F)C3CC34CCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050078-95-8 |
Source
|
Record name | N-[3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.